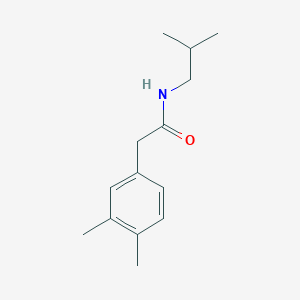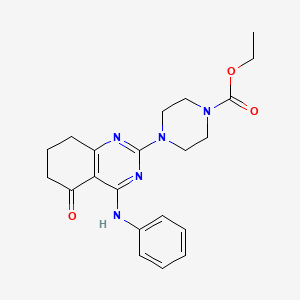![molecular formula C17H27N3O3 B4447272 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4447272.png)
3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide
Descripción general
Descripción
3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide is a chemical compound that is used in scientific research. It is also known as DMPB and is a selective dopamine D3 receptor antagonist. This compound has been studied for its potential role in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide involves its ability to selectively block dopamine D3 receptors. This results in a decrease in dopamine signaling in the brain, which can have various effects depending on the specific disorder being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a dopamine D3 receptor antagonist. This can result in a decrease in dopamine signaling in the brain, which can have various effects on behavior, mood, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide in lab experiments include its selectivity for dopamine D3 receptors, which can help to isolate the effects of dopamine signaling in the brain. However, the limitations of using this compound include its potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research on 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. These include:
1. Further studies on the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
2. Development of more selective dopamine D3 receptor antagonists that can be used to further isolate the effects of dopamine signaling in the brain.
3. Studies on the potential role of dopamine D3 receptors in other neurological processes, such as learning and memory.
4. Development of new methods for synthesizing and purifying this compound to improve its availability for scientific research.
In conclusion, this compound is a chemical compound that has been studied for its potential role in the treatment of various neurological disorders. Its selective blocking of dopamine D3 receptors has been shown to have various effects on behavior, mood, and cognition. Further research is needed to fully understand the potential of this compound and to develop more selective dopamine D3 receptor antagonists.
Aplicaciones Científicas De Investigación
The scientific research application of 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide is primarily focused on its role as a selective dopamine D3 receptor antagonist. This compound has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-19-9-11-20(12-10-19)8-4-7-18-17(21)14-5-6-15(22-2)16(13-14)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCSKEHCCNQCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-6-methyl-5-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4447189.png)
![1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4447198.png)
![methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4447204.png)



![3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4447233.png)


![4-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4447257.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-fluorobenzamide](/img/structure/B4447263.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4447266.png)
amine hydrochloride](/img/structure/B4447273.png)
![N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4447276.png)
